1-(Oxazol-2-yl)ethanol
Overview
Description
1-(Oxazol-2-yl)ethanol is a chemical compound with the CAS Number: 1161775-91-2 and Linear Formula: C5H7NO2 . It has a Molecular Weight of 113.12 . The IUPAC Name is 1-(1,3-oxazol-2-yl)ethanol .
Synthesis Analysis
The synthesis of oxazolines, which includes 1-(Oxazol-2-yl)ethanol, has been a topic of interest in synthetic organic chemistry . Various synthetic protocols of oxazolines have been classified based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, and alkenes .Molecular Structure Analysis
The molecular structure of 1-(Oxazol-2-yl)ethanol can be represented by the InChI Code: 1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Chemical Reactions Analysis
The oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, or O2 gas have also been successfully employed .Scientific Research Applications
Agricultural and Medicinal Chemistry
2-(1H-1,2,4-triazol-1-yl)ethanols, closely related to 1-(oxazol-2-yl)ethanol, have demonstrated significant interest in agricultural and medicinal chemistry. Their herbicidal and antifungal activities are particularly noteworthy. Research has explored methods to access these substituted triazoles, leading to a diversity of 2-(1H-1,2,4-triazol-1-yl)ethanols, which are valuable in these fields (Lassalas et al., 2017).
Synthesis of Oxazoles
Oxazoles, including derivatives of 1-(oxazol-2-yl)ethanol, are synthesized starting from alpha-methylene ketones. The synthesis process involves nitrosation, condensation with aldehydes, and reduction, as demonstrated in the preparation of (5-methyl-2-phenyloxazol-4-yl)ethanol (Xiao-hua Cai et al., 2005).
Development of New Derivatives
Research has focused on developing new derivatives of oxazole compounds. For instance, 2-arylnaphtho[1,2-d]oxazole derivatives were synthesized using aromatic aldehydes and 1-amino-2-naphthol derivatives, showcasing the versatility and potential for developing novel compounds (H. Li et al., 2007).
Antifungal Applications
1,1-diaryl-2-(1,2,3)triazol-1-yl-ethanol derivatives, analogous to 1-(oxazol-2-yl)ethanol, have been evaluated for antifungal activities. These compounds displayed significant activity against filamentous fungi and yeasts, indicating their potential in developing antifungal treatments (Juan José García-Vanegas et al., 2019).
Polymer and Material Science
In polymer and material science, 1-(oxazol-2-yl)ethanol derivatives have been used to study solvent-responsive micelles based on block and gradient copoly(2-oxazoline)s. This research has implications for developing complex self-assembled structures, including toroids and Y-junctions (R. Hoogenboom et al., 2008).
Future Directions
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing . This suggests that there is ongoing interest in the study and application of oxazoline compounds, including 1-(Oxazol-2-yl)ethanol.
properties
IUPAC Name |
1-(1,3-oxazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVWRYIMIGDBHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CO1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxazol-2-yl)ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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